molecular formula C21H25N5O2 B14936329 N-[4-(acetylamino)phenyl]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[4-(acetylamino)phenyl]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14936329
M. Wt: 379.5 g/mol
InChI Key: YSVYVISVMTZFAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[3,4-b]pyridine core substituted at positions 1 and 6 with isopropyl (propan-2-yl) groups. A carboxamide group at position 4 is linked to a 4-(acetylamino)phenyl moiety.

Properties

Molecular Formula

C21H25N5O2

Molecular Weight

379.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H25N5O2/c1-12(2)19-10-17(18-11-22-26(13(3)4)20(18)25-19)21(28)24-16-8-6-15(7-9-16)23-14(5)27/h6-13H,1-5H3,(H,23,27)(H,24,28)

InChI Key

YSVYVISVMTZFAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C=NN2C(C)C)C(=C1)C(=O)NC3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the formation of the pyrazolopyridine core followed by functionalization at various positions. One common method is the cyclization of a preformed pyrazole with a pyridine derivative under acidic or basic conditions . The reaction conditions often involve the use of catalysts such as palladium or copper to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, acids, bases, and transition metal catalysts. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazolopyridine core .

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[3,4-b]pyridine Derivatives

a) N′-Acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide ()
  • Core Structure : Pyrazolo[3,4-b]pyridine.
  • Substituents :
    • Positions 1 and 6: Phenyl groups (vs. isopropyl in the target compound).
    • Position 3: Methyl group.
    • Position 4: Carbohydrazide (N′-acetylhydrazide) instead of carboxamide.
  • Synthesis : Derived from phenyl acetates in an alkaline medium, suggesting distinct reactivity compared to the target compound’s synthesis pathway.
  • The carbohydrazide group may confer different pharmacokinetic properties, such as metabolic stability or enzymatic interactions .
b) (R)-N-(3-Fluoro-4-((3-((1-Hydroxypropan-2-yl)amino)-1H-pyrazolo[3,4-b]pyridin-4-yl)oxy)phenyl)-3-(4-fluorophenyl)-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide ()
  • Core Structure : Pyrazolo[3,4-b]pyridine with fluorinated substituents and a tetrahydropyrimidine-dione moiety.
  • Substituents: Position 4: Linked to a fluorophenyl group via an ether bond. Position 3: Hydroxypropan-2-yl amino group.
  • Therapeutic Application : Patent claims cancer treatment, highlighting the pyrazolo[3,4-b]pyridine scaffold’s relevance in oncology. Fluorine atoms may enhance metabolic stability and binding affinity .

Acetylamino Phenyl-Containing Compounds

a) N-{1-[4-(Acetylamino)phenyl]-3-hydroxy-1-(1H-indol-3-yl)propan-2-yl}-2,2-dichloroacetamide ()
  • Core Structure: Indole-propanol hybrid.
  • Functional Groups: 4-(Acetylamino)phenyl group (shared with the target compound). Dichloroacetamide and hydroxypropanol substituents.
  • Biological Activity: Analgesic properties, isolated from marine-derived Escherichia coli.

Carboxamide Derivatives

a) (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide ()
  • Core Structure : Pyrrolo[1,2-b]pyridazine (distinct from pyrazolo[3,4-b]pyridine).
  • Substituents :
    • Trifluoromethyl and morpholine groups enhance solubility and target selectivity.
  • Functional Impact : Demonstrates the versatility of carboxamide moieties in diverse heterocyclic systems for drug design .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Group at Position 4 Biological Activity Source
Target Compound Pyrazolo[3,4-b]pyridine 1,6-di(propan-2-yl); 4-(acetylamino)phenyl Carboxamide Not specified Synthetic
N′-Acetyl-3-methyl-1,6-diphenyl derivative Pyrazolo[3,4-b]pyridine 1,6-diphenyl; 3-methyl Carbohydrazide Not specified Synthetic
Fluorinated Pyrazolo-pyridine () Pyrazolo[3,4-b]pyridine 3-(hydroxypropan-2-yl amino); fluorophenyl Ether-linked fluorophenyl Cancer treatment Patent
Marine-derived Indole-propanol () Indole-propanol 4-(acetylamino)phenyl; dichloroacetamide Dichloroacetamide Analgesic Marine
Pyrrolo-pyridazine () Pyrrolo[1,2-b]pyridazine Trifluoromethyl; morpholine Carboxamide Not specified Patent

Key Research Findings

  • Substituent Effects : Isopropyl groups in the target compound likely increase lipophilicity (logP) compared to diphenyl () or fluorinated () derivatives, influencing bioavailability.
  • Functional Group Diversity: Carboxamide vs.
  • Therapeutic Potential: Pyrazolo[3,4-b]pyridine derivatives show promise in oncology (), while acetylamino phenyl-containing compounds may target neurological or infectious diseases ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.